molecular formula C11H15BFNO2 B1400935 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid CAS No. 1333394-28-7

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid

Cat. No. B1400935
CAS RN: 1333394-28-7
M. Wt: 223.05 g/mol
InChI Key: OIPNJXOFGDSWGK-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid” is a boronic acid derivative . It has a molecular weight of 223.05 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid” is 1S/C11H15BFNO2/c13-11-7-10(12(15)16)4-3-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid” is a solid at room temperature . It has a molecular weight of 223.05 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid interacts with its target through a process known as transmetalation . In this process, the 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid participates, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of the action of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .

Action Environment

The action of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is influenced by environmental factors such as the presence of a palladium (0) catalyst and base, and the reaction conditions . The compound is generally environmentally benign, contributing to the wide application of the Suzuki–Miyaura coupling reaction .

properties

IUPAC Name

[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c13-11-7-10(12(15)16)4-3-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPNJXOFGDSWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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